5-(Azepan-1-ylmethyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
5-(Azepan-1-ylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Azepan-1-ylmethyl)quinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It can be used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 5-(Azepan-1-ylmethyl)quinolin-8-ol is not well-documented. it is likely to interact with specific molecular targets and pathways in biological systems, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
5-(Azepan-1-ylmethyl)quinolin-8-ol can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar quinoline structure and have various applications in chemistry and medicine.
Azepane derivatives: These compounds share a similar azepane structure and have various applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of quinoline and azepane structures, which gives it distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H20N2O |
---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
5-(azepan-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H20N2O/c19-15-8-7-13(14-6-5-9-17-16(14)15)12-18-10-3-1-2-4-11-18/h5-9,19H,1-4,10-12H2 |
InChI-Schlüssel |
XRTMJBANLXBOSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.